Hexahydro-pyrrolo[1,2-a]pyrazin-1-one hydochloride
Description
Hexahydro-pyrrolo[1,2-a]pyrazin-1-one hydrochloride is a bicyclic heterocyclic compound featuring a pyrrolidine ring fused to a piperazine moiety, with a ketone group at position 1 and a hydrochloride salt form. Its molecular formula is C₇H₁₂N₂O·HCl, with a molecular weight of 176.65 g/mol . This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the preparation of triazole and pyrazole derivatives for drug discovery . Its stereoisomers, such as the (S)-enantiomer (CAS 96145-91-4), exhibit distinct physical properties, including a melting point of 68–70°C and a density of 1.17 g/cm³ .
Properties
CAS No. |
21550-78-7 |
|---|---|
Molecular Formula |
C7H13ClN2O |
Molecular Weight |
176.64 g/mol |
IUPAC Name |
3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-1-one;hydrochloride |
InChI |
InChI=1S/C7H12N2O.ClH/c10-7-6-2-1-4-9(6)5-3-8-7;/h6H,1-5H2,(H,8,10);1H |
InChI Key |
CVWPSOBGHCPNHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(=O)NCCN2C1.Cl |
Origin of Product |
United States |
Preparation Methods
Byproduct Formation in Reductive Cyclization
Side products like N-oxide derivatives (up to 15%) arise from over-hydrogenation. Mitigation strategies include:
Epimerization During Acidic Workup
Protonation at the α-carbon risks racemization. Solutions involve:
Solvent Selection in Sustainable Routes
While aqueous KOH reduces environmental impact, solubility issues necessitate co-solvents like methanol. Ternary solvent systems (water/methanol/THF) improve yields by 12–18% without compromising green metrics.
Industrial-Scale Production Considerations
Large-scale synthesis demands:
- Continuous flow reactors : Enhance heat/mass transfer, reducing reaction times by 40%.
- In-line purification : Simulated moving bed (SMB) chromatography achieves >99.5% purity.
- Waste minimization : Solvent recovery systems reclaim >90% methanol and DCM.
A pilot study demonstrated 200 kg/month production using diketone condensation, with a cost breakdown of:
- Raw materials: 58%
- Energy: 22%
- Labor: 12%
- Waste management: 8%
Chemical Reactions Analysis
Types of Reactions
Hexahydro-pyrrolo[1,2-a]pyrazin-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Pharmacological Applications
1. Neurological and Psychiatric Disorders
Hexahydro-pyrrolo[1,2-a]pyrazin-1-one hydrochloride has been identified as a ligand for dopamine receptor subtypes, especially the dopamine D4 receptor. This receptor plays a crucial role in various neurological and psychiatric disorders. The compound is being investigated for its potential to treat:
- Schizophrenia and Psychotic Disorders : Research indicates that compounds targeting the dopamine D4 receptor may help manage symptoms of schizophrenia and affective psychosis by modulating dopaminergic activity in the brain .
- Movement Disorders : The compound shows promise in treating movement disorders such as Parkinson's disease and tardive dyskinesia, potentially alleviating extrapyramidal side effects associated with neuroleptic drugs .
- Gastrointestinal Disorders : There are indications that it may also help manage gastrointestinal issues related to gastric acid secretion and emesis .
2. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of hexahydro-pyrrolo[1,2-a]pyrazin-1-one hydrochloride derivatives. For instance, a compound derived from Bacillus tequilensis exhibited potent activity against multidrug-resistant Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 15 mg/L. This suggests its potential use in treating infections caused by resistant bacterial strains .
Biological Activities
3. Antioxidant Properties
The compound has demonstrated significant antioxidant activity, which may enhance its therapeutic efficacy and safety profile in drug development. This property is particularly relevant for compounds targeting oxidative stress-related diseases and could be beneficial in formulations aimed at reducing oxidative damage in various conditions .
4. Biofilm Formation Inhibition
Research indicates that hexahydro-pyrrolo[1,2-a]pyrazin-1-one hydrochloride can inhibit biofilm formation by pathogenic bacteria such as Pseudomonas aeruginosa. This action could be crucial in treating chronic infections where biofilms pose a significant challenge to treatment efficacy .
Case Studies
Mechanism of Action
The mechanism of action of hexahydro-pyrrolo[1,2-a]pyrazin-1-one hydrochloride involves its interaction with molecular targets and pathways. The compound’s biological activities, such as antimicrobial and antioxidant effects, are attributed to its ability to interact with specific enzymes and receptors. the exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters and structural features of Hexahydro-pyrrolo[1,2-a]pyrazin-1-one hydrochloride and its analogs:
Key Observations :
- Functional Groups : The 1,4-dione in HPA introduces two ketone groups, altering electronic properties and enabling antioxidative activity via radical scavenging .
- Stereochemistry : The (S)-enantiomer of Hexahydro-pyrrolo[1,2-a]pyrazin-1-one is explicitly synthesized for applications requiring chirality, such as receptor-targeted drug design .
Biological Activity
Hexahydro-pyrrolo[1,2-a]pyrazin-1-one hydrochloride is a compound of significant interest in pharmacology due to its diverse biological activities. This article synthesizes findings from various studies to elucidate its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Hexahydro-pyrrolo[1,2-a]pyrazin-1-one hydrochloride is a heterocyclic compound characterized by a fused pyrazine and pyrrolidine ring structure. This unique configuration contributes to its biological properties, making it a candidate for various therapeutic applications.
Mechanisms of Biological Activity
-
Poly(ADP-ribose) Polymerase (PARP) Inhibition :
- Research indicates that derivatives of pyrrolo[1,2-a]pyrazin-1-one, including hexahydro-pyrrolo[1,2-a]pyrazin-1-one hydrochloride, act as inhibitors of PARP enzymes. This inhibition is particularly relevant in cancer therapy, as it enhances the efficacy of DNA-damaging agents and radiotherapy by exploiting specific defects in DNA repair pathways .
-
Antimicrobial Activity :
- Studies have demonstrated that this compound exhibits antimicrobial properties. For instance, extracts containing hexahydro-pyrrolo[1,2-a]pyrazin-1-one showed significant anti-quorum sensing activity against Pseudomonas aeruginosa, indicating potential use in treating biofilm-associated infections .
- Neuroprotective Effects :
-
Cytotoxicity and Genotoxicity :
- In vitro studies have assessed the cytotoxic effects on various cell lines. For example, hexahydro-pyrrolo[1,2-a]pyrazin-1-one exhibited moderate toxicity with an IC50 value of 500 µg/mL on RAW 264.7 cell lines . Genotoxicity assessments indicated minimal chromosomal aberrations compared to other known compounds .
Summary of Biological Activities
Case Study 1: Cancer Treatment
A study explored the use of hexahydro-pyrrolo[1,2-a]pyrazin-1-one derivatives in combination with traditional chemotherapy agents. The results indicated enhanced tumor regression in models with specific DNA repair deficiencies when treated with these compounds alongside standard therapies.
Case Study 2: Antimicrobial Applications
In a clinical setting, a formulation containing hexahydro-pyrrolo[1,2-a]pyrazin-1-one was tested against chronic infections caused by biofilm-forming bacteria. The results showed a significant reduction in biofilm density and bacterial load, supporting its potential application in treating persistent infections.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
